Dcp-LA - 28399-31-7

Dcp-LA

Catalog Number: EVT-253675
CAS Number: 28399-31-7
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA) is a synthetic derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. [] DCP-LA differentiates from linoleic acid by possessing cyclopropane rings in place of cis-double bonds. [] This structural modification confers unique biological properties to DCP-LA, particularly its ability to selectively activate protein kinase C epsilon (PKCε). [] This selective activation makes DCP-LA a valuable tool for investigating the role of PKCε in various cellular processes and its potential as a therapeutic target for diseases such as Alzheimer's disease. [, ]

DCP-LA's activation of PKCε triggers a cascade of downstream signaling events, ultimately influencing various cellular processes. [] These processes include:

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): DCP-LA-mediated PKCε activation directly inhibits GSK-3β, a key kinase involved in Tau phosphorylation. [] This inhibition reduces Tau hyperphosphorylation, a hallmark of Alzheimer's disease. []
  • Activation of Akt: DCP-LA also activates Akt, another kinase involved in various cellular processes, including cell survival and growth. [] This activation occurs through both direct phosphorylation by PKCε and indirect activation via inhibition of protein tyrosine phosphatase 1B (PTP1B). [, ]
  • Enhancement of Receptor Tyrosine Kinase Signaling: By inhibiting PTP1B, DCP-LA enhances receptor tyrosine kinase signaling, leading to the activation of downstream pathways involved in cell growth, proliferation, and survival. []
  • Stimulation of Neurotransmitter Release: DCP-LA enhances the release of neurotransmitters like glutamate, dopamine, and serotonin in the brain. [, ] This effect is mediated by its action on PKCε and α7 nicotinic acetylcholine receptors. [, ]
Future Directions
  • Optimizing DCP-LA Derivatives: Developing more potent and bioavailable DCP-LA derivatives could enhance its therapeutic potential. []

Compound Description: diDCP-LA-PI is a phosphatidylinositol derivative containing two molecules of DCP-LA at the α and β positions. [] It serves as a potent activator of several PKC isozymes, including PKCα, -βΙ, -δ, and -ε, exhibiting greater potency than its enantiomer diDCP-LA-PIe. [] Additionally, diDCP-LA-PI effectively reduces PP1 activity and enhances PP2A activity. [] Notably, it demonstrates strong inhibitory effects on PTP1B activity and promotes phosphorylation of Akt1/2 at Thr308/309. []

Relevance: This compound is structurally related to DCP-LA as it incorporates two DCP-LA molecules into its structure. While both compounds activate PKC and influence Akt phosphorylation, diDCP-LA-PI exhibits a broader range of PKC isozyme activation and additionally impacts protein phosphatase activity, unlike DCP-LA. []

Relevance: As the enantiomer of diDCP-LA-PI, this compound shares a close structural relationship with DCP-LA. Although both compounds modulate PKC and Akt phosphorylation, diDCP-LA-PIe exhibits subtle differences in its activity profile compared to both DCP-LA and diDCP-LA-PI, highlighting the impact of stereochemistry on biological activity. []

diDCP-LA-PE

Compound Description: This compound is a phosphatidyl-ethanolamine derivative containing two molecules of DCP-LA. [] It activates a broad range of PKC isozymes, particularly showing significant activation of atypical PKC isozymes PKCι and -ζ, which is not observed with other DCP-LA phospholipid derivatives. [] It also inhibits PP1 and PTP1B activities. []

diDCP-LA-PS

Compound Description: diDCP-LA-PS is a phosphatidyl-serine derivative incorporating two molecules of DCP-LA. [] It activates most PKC isozymes, with the exception of PKCγ, which it inhibits. [] Additionally, diDCP-LA-PS exhibits strong inhibitory effects on PTP1B activity. []

Relevance: This DCP-LA derivative shares the structural feature of incorporating two DCP-LA molecules. While both compounds generally activate PKC, diDCP-LA-PS uniquely inhibits PKCγ. [] This difference in activity profiles underscores the potential for fine-tuning PKC signaling by modifying DCP-LA structure.

diDCP-LA-PC

Compound Description: diDCP-LA-PC is a phosphatidylcholine derivative containing two molecules of DCP-LA. [] This compound exhibits a distinct profile compared to other diDCP-LA derivatives as it activates most PKC isozymes but inhibits PKCγ. [] It also enhances PTP1B activity, contrasting with the inhibitory effects observed with other derivatives. []

Relevance: As a phosphatidylcholine derivative of DCP-LA, this compound demonstrates the diverse effects on PKC isozymes and PTP1B activity that can be achieved through structural modification of DCP-LA. Unlike DCP-LA, diDCP-LA-PC can both activate and inhibit specific PKC isozymes and enhance PTP1B activity. []

12-O-tetradecanoylphorbol 13-acetate (PMA)

Compound Description: PMA is a phorbol ester known as a broad-spectrum PKC activator. [] It induces translocation of PKCε towards the cell surface, contrasting with the cytosolic activation induced by DCP-LA. []

Relevance: Unlike DCP-LA, which selectively activates PKCε in the cytosol, PMA activates PKCε in association with its translocation to the cell surface. [] This difference highlights the distinct mechanisms of action and cellular targets of these two PKC activators.

Bryostatin-1

Compound Description: Bryostatin-1 is a naturally occurring macrocyclic lactone isolated from the marine bryozoan Bugula neritina. [] It is a potent and selective activator of PKC, particularly PKCα and PKCε. [] Bryostatin-1 has demonstrated neuroprotective effects in AD models, similar to DCP-LA. []

DHA-CP6

Compound Description: DHA-CP6 is a cyclopropanated derivative of docosahexaenoic acid (DHA). [] This compound exhibits selective activation of PKCε in a dose-dependent manner. [] Similar to DCP-LA, DHA-CP6 reduces the levels of β-amyloid peptide (Aβ) in cells expressing human APPSwe/PS1δ. []

Relevance: Both DCP-LA and DHA-CP6 represent a class of PKCε activators with potential therapeutic benefits in AD. [] Their shared ability to reduce Aβ levels suggests a common mechanism of action, potentially through the modulation of amyloid precursor protein processing or degradation pathways.

AA-CP4 and EPA-CP5

Compound Description: AA-CP4 and EPA-CP5 are cyclopropanated derivatives of arachidonic acid and eicosapentaenoic acid, respectively. [] These compounds, along with DHA-CP6, activate PKCε in a dose-dependent manner and promote sustained PKC activation. []

Relevance: Although not directly tested in the same studies as DCP-LA, AA-CP4 and EPA-CP5 share structural similarities and PKCε activation profiles with DCP-LA and DHA-CP6. [] This suggests that they might exhibit comparable biological activities and therapeutic potential in conditions where PKCε activation is beneficial.

Overview

DCP-LA, or dicyclopropyl linoleic acid, is a derivative of linoleic acid that has gained attention for its selective activation of protein kinase C epsilon. This compound plays a significant role in cellular signaling and has been studied for its potential therapeutic applications in various biological processes. DCP-LA is classified as a polyunsaturated fatty acid, specifically belonging to a group of compounds known for their structural complexity and functional diversity.

Source and Classification

DCP-LA is derived from linoleic acid, which is a common fatty acid found in many plant oils. The compound is classified within the category of cyclopropanated polyunsaturated fatty acids, which are characterized by the presence of cyclopropane rings in their structure. These modifications enhance the biological activity of the parent fatty acids, allowing for selective interactions with specific protein targets such as protein kinase C isoforms .

Synthesis Analysis

The synthesis of DCP-LA involves several advanced organic chemistry techniques. The primary method includes:

  1. Epoxidation: The initial step often involves the epoxidation of linoleic acid using reagents like m-chloroperbenzoic acid to introduce an epoxide group.
  2. Cyclopropanation: Following epoxidation, cyclopropanation reactions are performed using reagents such as Simmons-Smith reagents to form the cyclopropane rings.
  3. Hydrolysis and Functionalization: The resulting compounds undergo hydrolysis and further functionalization to yield DCP-LA derivatives with varying side chains that enhance selectivity for protein kinase C epsilon.

These synthetic pathways allow researchers to create a library of DCP-LA derivatives with tailored properties for specific biological applications .

Chemical Reactions Analysis

DCP-LA participates in several key chemical reactions:

  1. Activation of Protein Kinase C Epsilon: DCP-LA selectively activates protein kinase C epsilon, leading to downstream signaling cascades that influence cell growth and differentiation.
  2. Inhibition of Protein Phosphatase 1: The compound also inhibits protein phosphatase 1, which regulates various cellular processes by dephosphorylating proteins involved in signaling pathways .
  3. Reactivity with Membrane Lipids: DCP-LA interacts with membrane lipids, facilitating its incorporation into lipid bilayers and enhancing its bioavailability within cellular environments.

These reactions highlight the compound's potential as a modulator of cellular signaling pathways .

Mechanism of Action

The mechanism by which DCP-LA exerts its effects involves:

  • Selective Binding: DCP-LA binds preferentially to protein kinase C epsilon over other isoforms, which enhances its specificity and efficacy as a signaling modulator.
  • Activation Cascade: Upon binding, DCP-LA induces conformational changes in the kinase that activate downstream signaling pathways associated with cell proliferation and survival.
  • Regulation of Gene Expression: The activation of protein kinase C epsilon leads to alterations in gene expression patterns that are critical for various physiological responses.

Research indicates that this selective activation can have profound implications for therapeutic strategies targeting diseases where protein kinase C epsilon plays a critical role .

Physical and Chemical Properties Analysis

DCP-LA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 270 g/mol.
  • Solubility: Soluble in organic solvents such as chloroform and methanol but less soluble in water due to its hydrophobic nature.
  • Stability: The compound is relatively stable under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations.

These properties are essential for understanding how DCP-LA can be utilized in biological systems and therapeutic applications .

Applications

DCP-LA has several scientific uses, including:

  • Research Tool: It serves as a valuable tool for studying protein kinase C signaling pathways and their roles in cellular processes.
  • Therapeutic Potential: Due to its selective activation properties, DCP-LA is being investigated for potential therapeutic applications in cancer treatment, neuroprotection, and other diseases where protein kinase C epsilon is implicated.
  • Biochemical Studies: Researchers utilize DCP-LA to explore the biochemical mechanisms underlying cell signaling and regulation, contributing to the broader understanding of cellular physiology.
Molecular Mechanisms of DCP-LA Activity

Selective Activation of Protein Kinase C-Epsilon (PKC-ε) Isoforms

DCP-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a linoleic acid derivative featuring cyclopropane rings replacing cis-double bonds. It acts as a highly selective allosteric activator of the novel protein kinase C epsilon (PKCε) isozyme. In cell-free systems, DCP-LA activates PKCε with >7-fold greater potency over other PKC isozymes (including PKCα, -βI, -βII, -γ, -δ, -ι, and -ζ), achieving maximal activation at 100 nM [4] [7]. This selectivity stems from DCP-LA's unique interaction with the phosphatidylserine (PS) binding site within PKCε’s C2-like domain. Unlike broad-spectrum activators like phorbol esters (e.g., PMA), DCP-LA activates cytosolic PKCε without inducing translocation to the membrane, as confirmed by Förster resonance energy transfer (FRET) imaging in PC-12 cells [1] [4].

Mutagenesis studies pinpoint Arg50 and Ile89 as critical residues within PKCε’s C2-like domain. Substitution of these residues (R50A, I89A, or I89N) abolishes DCP-LA-induced kinase activation. Structural analyses suggest DCP-LA’s carboxyl-terminal end interacts with Arg50, while its cyclopropane rings engage Ile89, mimicking endogenous phosphatidylserine binding [1] [7]. Among its four diastereomers (αα-, αβ-, βα-, ββ-), the αβ-DCP-LA stereoisomer exhibits the highest potency for PKCε activation and neurotransmitter release stimulation [5].

Table 1: Selectivity Profile of DCP-LA for PKC Isozymes

PKC IsozymeActivation by DCP-LARelative Potency vs. PKCε
PKCεStrong activation1x (Reference)
PKCγWeak activation>7-fold lower
PKCαNo activationNot detectable
PKCδNo activationNot detectable
PKCζNo activationNot detectable

Data derived from cell-free kinase assays [4] [5]

Modulation of Phosphatidylserine-Dependent Signaling Pathways

DCP-LA’s activation of PKCε is mechanistically distinct from conventional lipid cofactor-dependent pathways. In cell-free systems, DCP-LA potently activates PKCε without requiring dioleoyl-phosphatidylserine (DOPS) or diacylglycerol (DAG). Intriguingly, exogenous DOPS inhibits DCP-LA-induced PKCε activation, confirming competition at the PS-binding site [4] [7]. This suggests DCP-LA serves as a functional phosphatidylserine mimetic, bypassing the need for membrane phospholipid recruitment.

The binding is further validated using fluorescein-conjugated DCP-LA (Fluo-DCP), which directly binds PKCε. This binding is abolished by the I89A mutation but not R50A, indicating Ile89’s role in direct docking, while Arg50 facilitates associated conformational changes essential for kinase activation [1]. Unlike PMA, DCP-LA does not induce PKCε translocation to the plasma membrane, indicating its action is confined to the cytosolic pool of PKCε [1].

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Beyond PKCε activation, DCP-LA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and neurotrophin signaling. DCP-LA suppresses PTP1B activity in a concentration-dependent manner (100 pM–100 µM). Fluorescein-conjugated DCP-LA binds directly to a ~60 kDa protein identified as PTP1B, with binding attenuated by unlabeled DCP-LA [2] [6].

This inhibition amplifies receptor tyrosine kinase (RTK) signaling:

  • Enhanced Insulin/Neurotrophin Signaling: DCP-LA potentiates nerve growth factor (NGF)-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) at Tyr1222 and Akt at Thr308/309 and Ser473/474 in PC-12 cells [2].
  • Downstream Rac1 Activation: DCP-LA enhances NGF-stimulated Rac1 GTPase activity via the RTK/IRS-1/phosphoinositide 3-kinase (PI3K)/Akt axis. This is abolished by PI3K (wortmannin), PDK1 (BX912), or Akt (MK2206) inhibitors [2].
  • Tau Phosphorylation Regulation: By inhibiting PTP1B, DCP-LA promotes Akt-mediated inactivation of glycogen synthase kinase-3β (GSK-3β), reducing pathological tau hyperphosphorylation—a key mechanism in Alzheimer’s disease [6].

Cross-Talk Between PKC-ε and α7 Nicotinic Acetylcholine Receptors

DCP-LA potentiates synaptic transmission by modulating α7 nicotinic acetylcholine receptors (nAChRs). It induces a persistent potentiation of α7 nAChR currents in Xenopus oocytes and rat hippocampal neurons. This effect requires PKCε activation but not direct phosphorylation of the receptor. Instead, DCP-LA stimulates vesicular transport of intracellular α7 nAChRs to the plasma membrane [3] [8].

Key evidence includes:

  • DCP-LA’s potentiation of α7 currents is blocked by vesicular transport inhibitors (e.g., brefeldin A) [3].
  • Sucrose density gradient centrifugation shows DCP-LA shifts α7 nAChRs from cytosolic fractions to synaptosomal membranes [3].
  • Immunofluorescence in hippocampal neurons reveals DCP-LA increases α7 nAChR clustering at presynaptic terminals, enhancing neurotransmitter release probability [3] [8].This mechanism is critical for DCP-LA’s pro-cognitive effects, facilitating cholinergic modulation of excitatory synapses.

Regulation of Glutamatergic Neurotransmission via Presynaptic Mechanisms

DCP-LA enhances excitatory neurotransmission primarily through presynaptic actions:

  • Glutamate Release: DCP-LA stimulates glutamate, dopamine, and serotonin release from rat brain slices via αβ-diastereomer-preferring activation. This requires PKCε and α7 nAChRs, as it is blocked by PKC inhibitors (GF109203X) or α7 antagonists (methyllycaconitine) [5] [10].
  • AMPA Receptor Trafficking: DCP-LA (100 nM) activates calcium/calmodulin-dependent kinase II (CaMKII) and inhibits protein phosphatase-1 (PP1). This dual action stimulates exocytosis of AMPA-type glutamate receptors to the postsynaptic membrane, facilitating long-term potentiation (LTP) in hippocampal neurons [8].
  • Synaptic Potentiation: DCP-LA enhances hippocampal synaptic transmission within 10 minutes by increasing presynaptic vesicle release probability and postsynaptic receptor density [8].

Table 2: DCP-LA’s Primary Molecular Targets and Functional Outcomes

TargetInteractionFunctional Outcome
PKCεSelective activationEnhanced kinase signaling; Neurotransmitter release
PTP1BDirect inhibitionEnhanced RTK/PI3K/Akt signaling; GSK-3β inhibition
α7 nAChRsIncreased surface expressionPotentiated cholinergic currents
Vesicular transportStimulation of receptor traffickingPresynaptic α7 nAChR/AMPA receptor delivery
CaMKII/PP1Activation/InhibitionAMPA receptor exocytosis; LTP facilitation

Properties

CAS Number

28399-31-7

Product Name

Dcp-LA

IUPAC Name

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)

InChI Key

CONYTTFKIUJZOF-UHFFFAOYSA-N

SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O

Synonyms

8-(2-(2-pentyl-cyclopropylmethyl)cyclopropyl)octanoic acid
8-DCP-LA
DCP-LA

Canonical SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.